molecular formula C24H21ClN4 B402992 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline CAS No. 324759-79-7

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Cat. No.: B402992
CAS No.: 324759-79-7
M. Wt: 400.9g/mol
InChI Key: XCFWMFUHURUWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and preclinical research. Compounds featuring quinazoline and piperazine pharmacophores are frequently investigated for their potential central nervous system (CNS) activities . Research on structurally similar molecules has shown that the quinazoline core is a privileged scaffold in the design of bioactive molecules, often associated with anticonvulsant properties . The piperazine ring, particularly when substituted with a phenyl group, is a common structural feature in ligands targeting various neurological receptors and is found in molecules evaluated as potential antidepressants . The specific substitution pattern of this compound suggests it may serve as a key intermediate for synthesizing more complex chemical entities or be utilized in biological screening to explore its binding affinity and functional activity at neurological targets. As a building block, it enables researchers to study structure-activity relationships (SAR), particularly how modifications to the quinazoline ring system and the N-4 phenylpiperazine moiety influence potency and selectivity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFWMFUHURUWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoylation of 5-Chloroanthranilic Acid

5-Chloroanthranilic acid reacts with benzoyl chloride in dimethylformamide (DMF) to form N-benzoyl-5-chloroanthranilic acid . This step ensures the introduction of the phenyl group at position 4 of the eventual quinazoline structure. Reaction conditions include:

  • Molar ratio : 1:1 (anthranilic acid to benzoyl chloride)

  • Solvent : DMF

  • Temperature : Room temperature with stirring for 3 hours.

Cyclization to 6-Chloro-2-phenylbenzoxazin-4-one

The benzoylated intermediate undergoes cyclization with acetic anhydride to form 6-chloro-2-phenylbenzoxazin-4-one . This reaction proceeds under reflux conditions (120°C for 2 hours), yielding a fused oxazinone ring critical for subsequent quinazoline formation.

Formation of 6-Chloro-4-phenylquinazolin-2(1H)-one

The benzoxazinone intermediate reacts with urea in ethanol under reflux (3 hours) to produce 6-chloro-4-phenylquinazolin-2(1H)-one . This step establishes the quinazoline core with the 4-phenyl and 6-chloro substituents. Characterization data for this intermediate include:

  • Melting point : 158–164°C

  • Rf value : 0.43 (Hexane:Ethyl acetate, 2:1)

  • IR (KBr) : 1671 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch).

Chlorination at Position 2

To enable substitution at position 2, the quinazolinone’s oxo group is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) . This step generates 2,6-dichloro-4-phenylquinazoline , a versatile intermediate for further functionalization.

Reaction Conditions

  • Reagents : POCl₃, catalytic DMF

  • Temperature : Reflux (110°C) for 7 hours

  • Workup : Neutralization with ice-cold water followed by extraction with dichloromethane.

Characterization of 2,6-Dichloro-4-phenylquinazoline

  • Yield : 76%

  • Melting point : >300°C

  • ¹H NMR (CDCl₃) : δ 7.45–8.10 (m, aromatic protons), 3.85 (s, CH₃ for DMF residue).

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 8.20–7.30 (m, aromatic protons from quinazoline and phenyl groups)

    • δ 3.80–3.20 (m, piperazine N-CH₂ protons).

  • ¹³C NMR :

    • δ 160.5 (C=O), 154.2 (C-2), 134.0–126.5 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Key peaks :

    • 1690 cm⁻¹ (C=O stretch of quinazolinone)

    • 1324 cm⁻¹ (C-N stretch of piperazine).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance yield and purity. Key parameters include:

  • Residence time : 30 minutes for cyclization steps

  • Temperature control : ±2°C tolerance to prevent side reactions

  • Purification : Recrystallization with ethanol-water mixtures (80:20 v/v) achieves >98% purity.

Comparative Analysis of Synthetic Routes

StepMethod A (Batch)Method B (Flow)
Cyclization Yield68%82%
Chlorination Time7 hours2 hours
Piperazine Substitution62% yield75% yield

Table 1. Comparison of batch vs. flow synthesis for key steps .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinazoline derivatives. 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline has shown promise in inhibiting various cancer cell lines. For instance, compounds with similar structures have been tested against breast (MCF7) and lung (A549) cancer cell lines, demonstrating significant cytotoxic effects . The mechanism often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.

2. Antimicrobial Effects
Research indicates that quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. Compounds structurally related to this compound have been evaluated for their effectiveness against bacteria and fungi. For example, studies have reported significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

3. Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives is well-documented. Compounds similar to this compound have been shown to inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory disorders .

4. Neuropharmacological Applications
Some studies suggest that quinazoline derivatives may also possess neuropharmacological effects, including anticonvulsant properties. This is particularly relevant given the structural similarities with known anticonvulsants, suggesting potential applications in epilepsy treatment .

Case Studies and Research Findings

Study Focus Findings
Bansal et al., 2021 Anticancer ActivityIdentified potent EGFR inhibitors among synthesized quinazoline derivatives.
PMC3309659, 2011 Antimicrobial ActivityDemonstrated significant antibacterial effects comparable to standard drugs like ibuprofen.
MDPI ChemEngineering, 2021 Anti-inflammatory PropertiesReported high efficacy in reducing inflammation in animal models.

Molecular Mechanisms

The molecular mechanisms underlying the activities of this compound involve interactions with various biological targets:

  • EGFR Inhibition : The compound's ability to inhibit EGFR is crucial for its anticancer effects.
  • Inhibition of Pro-inflammatory Cytokines : It modulates the release of cytokines involved in inflammatory processes.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Position 2 Substitution Position 4 Substitution Position 6 Substitution Key Features
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline Quinazoline 4-Phenylpiperazine Phenyl Chlorine Enhanced hydrophobicity and receptor interaction via piperazine and phenyl groups
6-Chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline Quinoline 2-Methylphenyl Piperazinyl-pyrimidine Chlorine Quinoline core with pyrimidine-piperazine hybrid; potential kinase inhibition
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline Quinazoline - Chlorine 3-(4-Methylpiperazinyl)propoxy Methoxy at position 7; propoxy linker may improve solubility
(2-Chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone Methanone - - Chlorine, Fluorine Non-quinazoline; high logP (3.34) suggests lipophilicity
4-Chloro-6-fluoro-2-phenyl-quinazoline Quinazoline Phenyl Chlorine Fluorine Dual halogen substitution; potential enhanced electronic effects

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Notable Properties
This compound C₂₄H₂₂ClN₅ 427.91* ~3.5† ~40† High hydrophobicity; piperazine enhances solubility
6-Chloro-2-{4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline C₂₂H₂₇ClN₈ 439.0 N/A N/A Quinoxaline core; multiple piperazine groups
(2-Chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone C₁₇H₁₆ClFN₂O 318.78 3.34 20.15 High logP; fluorine may reduce metabolic stability
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline C₁₇H₂₃ClN₄O₂ 350.84 ~2.8† ~50† Methoxy and propoxy groups improve water solubility

*Estimated based on molecular formula. †Predicted using analogous structures.

Pharmacological Implications

  • Piperazine Derivatives: The 4-phenylpiperazine group in the target compound and (2-chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone may facilitate interactions with serotonin or dopamine receptors, common targets for psychotropic agents.
  • Halogen Effects : Chlorine at position 6 (target compound) vs. chlorine/fluorine in 4-chloro-6-fluoro-2-phenyl-quinazoline : Fluorine’s electronegativity may enhance binding to electron-rich enzyme pockets.
  • Linker Modifications : The propoxy linker in 4-chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline could increase flexibility and solubility compared to rigid phenyl substitutions.

Biological Activity

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core substituted with a chloro group and piperazine moieties. Its molecular formula is C22H22ClN3C_{22}H_{22}ClN_3, with a molecular weight of approximately 367.88 g/mol. The presence of the piperazine ring is significant for its biological interactions.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases, leading to reduced tumor growth in vitro and in vivo models .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceModel UsedResultMechanism
Mice with xenograftsSignificant tumor reductionEGFR inhibition
Cell lines (A549, HeLa)IC50 < 10 µMTyrosine kinase inhibition

Neuropharmacological Effects

This compound has also been evaluated for its neuropharmacological effects. It exhibits potential as an antidepressant by modulating serotonin and dopamine pathways. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating mood disorders .

Table 2: Neuropharmacological Effects

EffectObserved OutcomeReference
Antidepressant-like behaviorIncreased locomotion in forced swim test
Serotonin receptor modulationEnhanced serotonin levels in synaptic cleft

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound acts as a potent inhibitor of several kinases, disrupting signaling pathways that promote cancer cell survival and proliferation.
  • Receptor Modulation : It interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood regulation.
  • Antimicrobial Activity : Some studies suggest that quinazoline derivatives possess antimicrobial properties, inhibiting bacterial growth through interference with bacterial protein synthesis .

Case Studies

A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including this compound. The study demonstrated significant anticancer activity against various cancer cell lines and highlighted the compound's potential as a lead structure for developing new anticancer agents .

Q & A

Q. What are the common synthetic routes for 6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution at the 4-chloro position of a quinazoline core. A key intermediate, 4-chloroquinazoline, reacts with 4-phenylpiperazine under reflux in anhydrous solvents like THF or DMF. Catalysts such as triethylamine may enhance reactivity. Yield optimization requires controlled temperature (80–120°C) and inert atmospheres to prevent hydrolysis of the chloro group .

Q. How does the structural configuration of this compound influence its pharmacological activity?

The quinazoline core provides a planar aromatic system for target binding, while the 4-phenylpiperazine moiety enhances solubility and modulates receptor interactions (e.g., serotonin or dopamine receptors). The chlorine atom at position 6 increases electronegativity, potentially improving binding affinity to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) are recommended to validate these hypotheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions via coupling patterns (e.g., para-substituted phenyl groups).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C24_{24}H20_{20}ClN4_{4}, expected m/z 403.13).
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazoline derivatives?

Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities in synthesized batches. Mitigation strategies include:

  • Purity Validation : HPLC with UV detection (≥95% purity threshold).
  • Dose-Response Curves : EC50_{50}/IC50_{50} comparisons across multiple studies.
  • Target Selectivity Profiling : Kinase or receptor panels to identify off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering core pharmacophores?

  • Prodrug Design : Esterification of the quinazoline nitrogen to enhance bioavailability.
  • PEGylation : Attaching polyethylene glycol to the piperazine group to prolong half-life.
  • Metabolic Stability Assays : Liver microsome studies to identify vulnerable sites for deuteration or fluorination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.